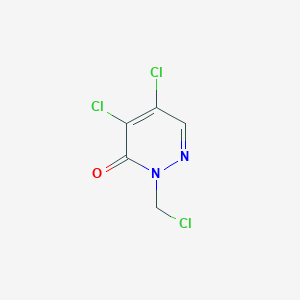

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dichloro-2-(chloromethyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEUIQSKUWJLSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)C(=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403589 | |

| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51356-03-7 | |

| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one chemical properties

An In-Depth Technical Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound belonging to the pyridazinone family. The pyridazinone core is a "privileged scaffold" in medicinal and agricultural chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2][3] This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and potential as a strategic building block for researchers, scientists, and drug development professionals. The molecule's unique architecture, featuring three distinct chlorine atoms, offers a versatile platform for synthetic diversification, making it a valuable intermediate in the discovery of novel therapeutic agents and agrochemicals.[4][5]

Physicochemical and Structural Properties

The structural and physical characteristics of this compound define its reactivity and handling. The presence of three electronegative chlorine atoms, a carbonyl group, and a diazine ring system results in a specific electronic profile and molecular geometry.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 51356-03-7 | [6] |

| Molecular Formula | C₅H₃Cl₃N₂O | [6] |

| Molecular Weight | 213.45 g/mol | [6] |

| Exact Mass | 211.931 g/mol | [6] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | 69-70 °C | [6] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [6] |

| XLogP3 | 1.8 | [6] |

| Topological Polar Surface Area | 32.7 Ų | [6] |

Synthesis and Methodology

The synthesis of this compound originates from its precursor, 4,5-dichloropyridazin-3(2H)-one. The core principle of the synthesis is the selective N-alkylation of the pyridazinone ring.

Synthetic Workflow

The process involves the deprotonation of the N-H bond of the pyridazinone ring by a suitable base, creating a nucleophilic nitrogen anion. This anion then attacks an appropriate electrophilic chloromethylating agent to form the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for N-alkylation of pyridazinones.[7]

-

Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dichloropyridazin-3(2H)-one (1.0 eq).

-

Solvent and Base Addition : Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF). Add a base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.1 eq).

-

Causality : A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic reaction. The base must be strong enough to deprotonate the pyridazinone N-H, which has a pKa rendering it sufficiently acidic for this reaction.

-

-

Addition of Alkylating Agent : Stir the mixture at room temperature for 30-60 minutes. Subsequently, add the chloromethylating agent (e.g., chloroiodomethane, 1.1 eq) dropwise.

-

Causality : Chloroiodomethane is an effective agent as iodine is a better leaving group than chlorine, facilitating the initial nucleophilic attack by the nitrogen anion. The chloromethyl group is thus installed.

-

-

Reaction Monitoring : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification : Cool the reaction to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

-

N-CH₂Cl Group (Primary Site) : The chloromethyl group is a potent electrophile. The chlorine atom is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) via an Sₙ2 mechanism. This allows for the facile conjugation of the pyridazinone moiety to other molecules.

-

C4/C5-Cl Groups (Secondary Sites) : The chlorine atoms on the pyridazinone ring are susceptible to nucleophilic aromatic substitution. The electron-withdrawing effect of the adjacent carbonyl and ring nitrogen atoms activates these positions. This reactivity allows for further functionalization of the core ring structure.[8]

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The pyridazinone scaffold is a cornerstone in modern drug discovery and agrochemical science.[1] this compound serves as a key intermediate to access novel derivatives.

-

Drug Discovery : Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities.[9] They are investigated as anticancer agents (e.g., PARP-1 inhibitors), vasodilators for cardiovascular diseases, and anti-inflammatory, analgesic, and antimicrobial agents.[2][10] The title compound provides a reactive handle to incorporate the dichloropyridazinone pharmacophore into larger, more complex molecules, enabling structure-activity relationship (SAR) studies.

-

Agrochemicals : Certain substituted pyridazinones are potent herbicides that act by inhibiting photosynthetic processes in weeds.[4] The title compound is a valuable precursor for synthesizing new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from its precursor, 4,5-dichloropyridazin-3(2H)-one, and related structures provide guidance.

-

Hazard Identification : Assumed to be hazardous. Precursors are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]

-

Personal Protective Equipment (PPE) : Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Handling : Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

Thermo Fisher Scientific. (2012). Safety Data Sheet: 3,6-Dichloropyridazine. Available at: [Link]

-

Bio-Rad. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. Available at: [Link]

-

Hoong-Kun Fun & Jagadese J. Vittal. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3055. Available at: [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]

-

Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 735-738. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(25), 2169-2195. Available at: [Link]

-

El-Gohary, N. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(45), 31737-31753. Available at: [Link]

-

Cardozo, A. A., et al. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 27(21), 7208. Available at: [Link]

-

Asati, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(11), 100188. Available at: [Link]

-

ResearchGate. (2011). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Available at: [Link]

-

SpectraBase. (n.d.). 3(2H)-Pyridazinone, 2-[3-(chloromethyl)phenyl]-4,5-dimethoxy-. Available at: [Link]

-

Gsrs. (n.d.). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. Available at: [Link]

-

Gobouri, A. A., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(18), 4296. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-Dichloro-3(2H)-pyridazinone|High-Purity Research Chemical [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

CAS Number: 51356-03-7

Introduction

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. As a derivative of the pyridazinone core, it belongs to a class of molecules renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The strategic placement of three chlorine atoms—two on the pyridazinone ring and one in the N-alkyl side chain—creates a molecule with distinct reactive sites, rendering it a versatile and valuable synthetic intermediate.[3]

The primary utility of this compound lies in its reactive N-chloromethyl group. This functionality acts as a potent electrophile, enabling the facile introduction of the 4,5-dichloropyridazinone scaffold into larger, more complex molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the dichlorinated pyridazinone ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to attack by a diverse range of nucleophiles. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this key building block, designed for professionals engaged in advanced chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 51356-03-7 | [4][5] |

| Molecular Formula | C₅H₃Cl₃N₂O | [4][5] |

| Molecular Weight | 213.45 g/mol | [4] |

| Melting Point | 69-70 °C | [4] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred |

| XLogP3 | 1.8 | [4] |

| Topological Polar Surface Area | 32.7 Ų | [4] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. A singlet, representing the two protons of the chloromethyl group (-CH₂Cl), would likely appear in the range of δ 5.5-6.0 ppm. The downfield shift is attributed to the deshielding effects of the adjacent nitrogen and chlorine atoms. A second singlet, corresponding to the lone proton on the pyridazinone ring (at C6), would be expected further downfield, typically in the δ 7.5-8.0 ppm region.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The chloromethyl carbon (-CH₂Cl) is expected around δ 45-55 ppm. The carbonyl carbon (C=O at C3) would be significantly downfield, likely in the δ 155-165 ppm range. The remaining three carbons of the pyridazinone ring (C4, C5, C6) would appear in the aromatic/olefinic region (δ 120-150 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed between 1650-1690 cm⁻¹. Other significant peaks would include C-Cl stretching vibrations (around 600-800 cm⁻¹) and C=C/C=N stretching within the heterocyclic ring (1400-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 212, 214, 216, and 218, with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Synthesis and Purification

The synthesis of this compound is logically achieved via a two-step process starting from the commercially available precursor, 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9).[6] The methodology involves an initial N-hydroxymethylation followed by chlorination of the resulting alcohol.

Caption: Workflow for the synthesis of the title compound.

Detailed Representative Synthesis Protocol

This protocol is based on established chemical principles for the N-chloromethylation of amides and related heterocycles.[7][8][9]

Step 1: Synthesis of 2-(Hydroxymethyl)-4,5-dichloropyridazin-3(2H)-one (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq.) in a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v).

-

Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2-1.5 eq.) to the suspension.

-

Reaction: Heat the mixture to a gentle reflux (80-90 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The N-hydroxymethylated product, being less polar than the starting material but often still water-soluble, may require concentration under reduced pressure to induce precipitation. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The nucleophilic nitrogen of the pyridazinone attacks the electrophilic carbon of formaldehyde. This reaction is typically reversible and driven to completion by using a slight excess of formaldehyde. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

Step 2: Synthesis of this compound

-

Reaction Setup: Suspend the dried 2-(hydroxymethyl)-4,5-dichloropyridazin-3(2H)-one (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or chloroform in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (1.1-1.3 eq.) dropwise to the stirred suspension. A small amount of a catalyst like dimethylformamide (DMF) (catalytic, 1-2 drops) can be added to facilitate the reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC. The evolution of HCl and SO₂ gas will be observed.

-

Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Trustworthiness & Self-Validation: The conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride is a robust and well-established transformation.[7] The formation of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion. Successful synthesis is validated by the disappearance of the hydroxyl peak in the IR spectrum and the appearance of the characteristic -CH₂Cl signals in the ¹H NMR spectrum of the final product, consistent with the expected chemical shifts.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is centered on the high reactivity of its chloromethyl group, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.

Caption: Generalized Sₙ2 reaction at the chloromethyl group.

The key factors governing this reactivity are:

-

Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge effectively.

-

Electrophilic Carbon: The carbon of the -CH₂Cl group is rendered highly electrophilic by the inductive electron-withdrawing effects of the adjacent nitrogen atom of the pyridazinone ring and the chlorine atom itself.

-

Steric Accessibility: The primary nature of the carbon atom minimizes steric hindrance, making it highly accessible for backside attack by nucleophiles.

This reactivity profile allows for the straightforward formation of new carbon-heteroatom bonds. Common nucleophiles that react readily with this substrate include:

-

Amines (Primary and Secondary): To form N-substituted aminomethyl pyridazinones.

-

Alcohols and Phenols: To form ether linkages.

-

Thiols and Thiophenols: To form thioethers.

-

Carboxylates: To form ester linkages.

-

Azides: To introduce the azido group, a precursor for amines or triazoles.

Applications in Research and Development

The primary application of this compound is as a versatile building block for constructing more complex molecules with potential biological activity. The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets.[1]

-

Drug Discovery: This compound is an ideal starting point for creating libraries of novel pyridazinone derivatives for high-throughput screening. For instance, reaction with a diverse set of amines or thiols can rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies. A notable example is the development of pyridazinone-based thyroid hormone receptor β agonists for treating dyslipidemia, highlighting the scaffold's therapeutic potential.[10]

-

Agrochemical Synthesis: Pyridazinone derivatives are also prevalent in the agrochemical industry, with many exhibiting potent herbicidal or insecticidal activity.[3] The title compound can serve as a key intermediate in the synthesis of new crop protection agents.

Safety and Handling

As a reactive chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.

-

Skin and Eye Contact: Likely to be an irritant upon contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Reactivity Hazards: Reacts with strong nucleophiles and bases. The synthesis protocol involving thionyl chloride generates toxic and corrosive gases (HCl, SO₂) and should be performed exclusively in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

-

MySkinRecipes. (n.d.). 4,5-Dichloro-2-(chloromethyl)pyridazin-3(2H)-one. Retrieved from [Link]

-

LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

-

Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]

-

Justia Patents. (2023). Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereof. Retrieved from [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Fattori, D., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

- Google Patents. (2007). Pyridazinone derivatives as thyroid hormone receptor agonists.

- Google Patents. (2011). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Reddit. (2022). Reactions with thionyl chloride. Retrieved from [Link]

-

Wang, L., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Nature Communications. Retrieved from [Link]

- Google Patents. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.

-

Gore, R. P., et al. (2011). N-Acylation Reaction: An Overview. Der Pharma Chemica. Retrieved from [Link]

- Google Patents. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine.

-

ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Retrieved from [Link]

-

Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

MDPI. (2023). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

-

Kelly, L. F., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist... Journal of Medicinal Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). 3-Methyl-4-nitrophenol. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer... Retrieved from [Link]

-

ResearchGate. (2002). Synthesis and polycondensation of some new organotellurium compounds containing hydroxymethyl groups. Retrieved from [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. 4,5-Dichloro-2-(chloromethyl)pyridazin-3(2H)-one [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. 4,5-DICHLORO-2-CHLOROMETHYL-2H-PYRIDAZIN-3-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 932-22-9|4,5-Dichloro-3(2H)-pyridazinone|BLD Pharm [bldpharm.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 9. Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides [mdpi.com]

- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate and comprehensive structural elucidation is a critical step in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Molecular Structure

The structure of this compound is characterized by a pyridazinone ring substituted with two chlorine atoms at the 4 and 5 positions and a chloromethyl group at the 2-position of the nitrogen atom.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | 50 - 55 |

| C=O | 155 - 160 |

| C-Cl (ring) | 130 - 145 |

| C-H (ring) | 125 - 135 |

Causality Behind Predictions:

-

The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield due to the attached chlorine.

-

The carbonyl carbon (C=O) will be the most deshielded carbon, appearing at the lowest field.

-

The carbons attached to chlorine on the ring will also be significantly deshielded.

-

The carbon attached to the hydrogen on the ring will be the most shielded of the ring carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: Longer acquisition times are generally required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (amide) | 1670 - 1710 | Strong |

| C=C (aromatic) | 1550 - 1600 | Medium |

| C-N | 1300 - 1350 | Medium |

| C-Cl | 700 - 800 | Strong |

Causality Behind Predictions:

-

The carbonyl group of the pyridazinone ring will give a strong absorption in the characteristic region for amides.

-

The C=C double bonds within the ring will have a medium intensity absorption.

-

The C-N bond of the ring will also show a characteristic absorption.

-

The C-Cl bonds will have strong absorptions in the fingerprint region.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal. [2]2. Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract any atmospheric or instrumental interferences. [2]3. Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₅H₃Cl₃N₂O). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak.

-

Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of the chloromethyl group, followed by further fragmentation of the pyridazinone ring.

Predicted Fragmentation Pathway

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: An appropriate ionization technique is chosen based on the sample's properties. Electron Ionization (EI) is a common technique for small, volatile molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on the known properties of related compounds. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data for this and similar molecules, which is essential for unambiguous structure confirmation and for advancing research in the fields of drug discovery and agrochemicals.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved January 21, 2026 from [Link].

-

Ho, Y.-T., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]

- Stuart, B. H. (2004).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, a key heterocyclic intermediate. The pyridazinone core is a privileged scaffold in medicinal and agricultural chemistry, recognized for its broad spectrum of biological activities.[1][2] The title compound, featuring a reactive chloromethyl group, serves as a potent electrophilic building block for the facile introduction of the 4,5-dichloropyridazinone moiety into more complex molecular architectures. This document details a robust and efficient synthetic strategy, delving into the underlying reaction mechanisms, providing a detailed step-by-step experimental protocol, and offering insights into process optimization and safety considerations. The intended audience includes researchers, chemists, and process development scientists engaged in pharmaceutical and agrochemical synthesis.

The Strategic Importance of the Pyridazinone Scaffold

Significance in Modern Chemistry

Pyridazinone and its derivatives are a cornerstone in the development of bioactive compounds. This six-membered heterocyclic system is present in numerous molecules with a wide array of pharmacological applications, including cardiovascular, anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][3][4] In the agrochemical sector, the pyridazinone framework is integral to the design of potent herbicides.[2][5] The versatility of this scaffold stems from its unique electronic properties and the multiple sites available for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.

This compound: A High-Value Synthetic Intermediate

The title compound, this compound (CAS No: 51356-03-7), is of particular interest due to the strategic placement of a chloromethyl group on the ring nitrogen. This group functions as a powerful and versatile electrophilic handle. The C-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making this compound an ideal starting material for building molecular libraries and performing late-stage functionalization. This reactivity allows for the covalent linkage of the pyridazinone core to other pharmacophores or molecular scaffolds, a common strategy in drug discovery to explore new chemical space and optimize lead compounds.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a direct N-functionalization of the pre-formed 4,5-dichloropyridazin-3(2H)-one ring. The overall transformation can be classified as an N-chloromethylation reaction.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the N-CH₂Cl bond. This leads back to the readily available precursor, 4,5-dichloropyridazin-3(2H)-one, and a one-carbon electrophilic synthon equivalent to a chloromethyl cation (+CH₂Cl).

Figure 1: Retrosynthetic analysis of the target compound.

Forward Synthesis: A Two-Step, One-Pot Approach

The forward synthesis leverages this analysis by treating 4,5-dichloropyridazin-3(2H)-one with reagents that generate the chloromethyl synthon in situ. The most common and field-proven method involves a two-stage process occurring in a single reaction vessel:

-

Hydroxymethylation: The pyridazinone nitrogen first acts as a nucleophile, attacking formaldehyde (or a stable equivalent like paraformaldehyde) to form a transient N-(hydroxymethyl) intermediate.

-

Chlorination: The hydroxyl group of this intermediate is then converted into a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This step proceeds via a nucleophilic substitution mechanism.[6][7]

The use of thionyl chloride is particularly advantageous as its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the work-up procedure.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis.

Synthesis of Precursor: 4,5-Dichloropyridazin-3(2H)-one

The starting material, 4,5-dichloropyridazin-3(2H)-one (CAS No: 932-22-9), is typically prepared via the cyclocondensation of mucochloric acid with a hydrazine source, such as hydrazine sulfate, in an aqueous medium.[8] This precursor is also commercially available from various suppliers.[5] For the purposes of this guide, we will assume the availability of this starting material.

N-Chloromethylation Protocol

Figure 2: Step-by-step experimental workflow for N-chloromethylation.

Materials & Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |

|---|---|---|---|---|

| 4,5-Dichloropyridazin-3(2H)-one | 932-22-9 | 164.97 | 10.0 g | 1.0 |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.2 g | ~1.2 |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.2 mL (8.7 g) | 1.2 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 2 x 75 mL | - |

| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol) and paraformaldehyde (2.2 g, ~73.3 mmol).

-

Solvent Addition: Add dichloromethane (100 mL) to the flask. Stir the resulting suspension.

-

Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.

-

Reagent Addition: Slowly add thionyl chloride (5.2 mL, 72.7 mmol) dropwise via the dropping funnel over a period of 30-60 minutes. Causality Note: The slow, controlled addition is crucial to manage the exothermic reaction between thionyl chloride and the hydroxymethyl intermediate, preventing the formation of thermal decomposition by-products and ensuring reaction selectivity. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess solvent and volatile by-products (SO₂, HCl).

-

Quenching: Carefully and slowly pour the resulting residue into a beaker containing 150 mL of ice-cold water with vigorous stirring. A precipitate will form. Expertise Note: This quenching step neutralizes any remaining reactive chlorinating species and precipitates the organic product from the aqueous phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 75 mL).

-

Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a crystalline solid.

Process Control and Troubleshooting

| Observation | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature. Ensure the paraformaldehyde used is dry and of good quality. |

| Product loss during work-up. | Ensure pH is neutral before extraction. Perform an additional extraction of the aqueous layer. | |

| Dark, Tarry Product | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the thionyl chloride addition. Ensure slow, dropwise addition. |

| Low-quality reagents. | Use freshly distilled thionyl chloride and dry solvents. | |

| Product is an oil, fails to solidify | Presence of impurities. | Attempt purification via column chromatography on silica gel using a hexane/ethyl acetate gradient. |

Safety and Handling

The protocol involves hazardous materials that must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Paraformaldehyde/Formaldehyde: Formaldehyde is a known carcinogen and toxic upon inhalation and skin contact. Handle in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin exposure.

All waste materials should be disposed of in accordance with institutional and local environmental regulations.

Conclusion

This guide outlines an efficient and reliable synthesis of this compound. The described N-chloromethylation protocol is scalable and utilizes readily available reagents. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable synthetic intermediate, paving the way for the discovery and development of novel bioactive molecules in the pharmaceutical and agricultural sciences.

References

- Verma S, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Pathak S, et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

-

Pathak S, et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. Available at: [Link]

-

El-Gazzar ABA, et al. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(7), 2415-2426. Available at: [Link]

-

Abdel-Aziz M, et al. (2012). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]

-

Sung GH, et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144. Available at: [Link]

-

Goh JH, et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. Available at: [Link]

-

Lee HG, et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available at: [Link]

- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Organ, M. G., et al. (2024). Mono- and Difluoromethylation of 3(2H)-Pyridazinones. Organic Letters. Available at: [Link]

- Google Patents. (1990). US4900796A - Process for preparing chloromethylated aromatic materials.

-

Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions. Available at: [Link]

-

PrepChem. (2023). Synthesis of 4,5-dichloro-3-pyridazone. Available at: [Link]

-

University of Texas Medical Branch. (2024). Mono- and Difluoromethylation of 3(2H)-Pyridazinones. UTMB Research Experts. Available at: [Link]

-

El-Hawary, WF., et al. (1981). Reaction of hydroxymethylanthraquinones with thionyl chloride. ResearchGate. Available at: [Link]

Sources

- 1. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-3(2H)-pyridazinone|High-Purity Research Chemical [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one starting materials

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the core synthetic strategies, detailing the key transformations and the rationale behind the selection of precursors and reaction conditions. This guide emphasizes the critical role of mucochloric acid as a foundational starting material and elucidates the subsequent chemical modifications required to achieve the target molecule.

Introduction: The Significance of Substituted Pyridazinones

Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide spectrum of biological activities. These activities include cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyridazinone ring is crucial in determining the pharmacological profile of the molecule. This compound (CAS No: 51356-03-7) is a functionalized pyridazinone that serves as a versatile intermediate for the synthesis of more complex drug candidates. The presence of the reactive chloromethyl group at the N-2 position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores.

Retrosynthetic Analysis: Identifying the Core Starting Materials

A retrosynthetic analysis of this compound reveals a logical and efficient synthetic approach. The primary disconnection occurs at the N-CH2Cl bond, leading back to the key intermediate, 4,5-dichloropyridazin-3(2H)-one, and a chloromethylating agent. Further deconstruction of 4,5-dichloropyridazin-3(2H)-one through the cleavage of the pyridazinone ring points to mucochloric acid and a hydrazine source as the fundamental starting materials.

Caption: Retrosynthetic analysis of this compound.

The Foundational Precursor: Mucochloric Acid

Mucochloric acid, systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone, is an inexpensive and highly functionalized starting material that serves as the cornerstone for the synthesis of 4,5-dichloropyridazin-3(2H)-one.[1][2] Its rich chemistry stems from the presence of multiple reactive sites, including two vinyl chloride moieties and a lactol functionality.[3][4]

| Compound | IUPAC Name | CAS Number | Molecular Formula | Key Features |

| Mucochloric Acid | 3,4-dichloro-5-hydroxy-2(5H)-furanone | 87-56-9 | C4H2Cl2O3 | Dichlorinated furanone core, lactol group |

Synthetic Pathway: From Mucochloric Acid to the Final Product

The synthesis of this compound is a two-step process that begins with the formation of the pyridazinone ring, followed by the introduction of the chloromethyl group at the nitrogen atom.

Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The initial and most critical step is the cyclocondensation reaction between mucochloric acid and a hydrazine source. This reaction proceeds by nucleophilic attack of hydrazine on the carbonyl group of the furanone ring, followed by ring opening and subsequent cyclization to form the stable six-membered pyridazinone ring.

Caption: Synthesis of 4,5-Dichloropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 4,5-Dichloropyridazin-3(2H)-one[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend mucochloric acid (e.g., 3.9 g) in water.

-

Reagent Addition: Warm the stirred solution to 80-100 °C. In a separate beaker, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g). Add this mixture to the hot solution of mucochloric acid.

-

Reaction Monitoring: The reaction is typically rapid, with the product precipitating out of the solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration. The crude product can be recrystallized from water to yield pure 4,5-dichloro-3-pyridazone with a melting point of 199-200 °C.[5]

Step 2: N-Chloromethylation of 4,5-Dichloropyridazin-3(2H)-one

The final step involves the introduction of the chloromethyl group onto the nitrogen atom of the pyridazinone ring. This is a classic N-alkylation reaction. While the direct chloromethylation of 4,5-dichloropyridazin-3(2H)-one is not explicitly detailed in the provided search results, the general principles of chloromethylation of aromatic and heterocyclic compounds can be applied.[6][7] This reaction is typically carried out using a chloromethylating agent such as chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride. A more modern and safer approach would be the use of paraformaldehyde and thionyl chloride or a similar chlorinating agent.

Caption: N-Chloromethylation of 4,5-Dichloropyridazin-3(2H)-one.

Proposed Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on general chemical principles and analogous reactions. Optimization may be required.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend 4,5-dichloropyridazin-3(2H)-one (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable inert solvent such as dichloromethane or dichloroethane.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Summary of Starting Materials and Reagents

| Compound | Role | CAS Number |

| Mucochloric Acid | Primary Starting Material | 87-56-9 |

| Hydrazine Sulfate | Reagent (Hydrazine Source) | 10034-93-2 |

| Sodium Acetate | Base | 127-09-3 |

| 4,5-Dichloropyridazin-3(2H)-one | Intermediate | 932-22-9 |

| Paraformaldehyde | Reagent (Formaldehyde Source) | 30525-89-4 |

| Thionyl Chloride | Reagent (Chlorinating Agent) | 7719-09-7 |

Conclusion

The synthesis of this compound is a well-defined process that relies on readily available starting materials. The key to a successful synthesis lies in the efficient cyclocondensation of mucochloric acid with a hydrazine source to form the central pyridazinone core, followed by a controlled N-chloromethylation. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable intermediate, opening avenues for the development of novel therapeutic agents.

References

- Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid.

- Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)

- Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI.

- Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Benchchem.

- Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry.

- 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC - NIH.

- Synthesis of Novel Arylthio Derivatives of Mucochloric Acid.

- Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com.

- Synthesis of 4,5-Dichloro-2-(4-methoxybenzyl)-3(2H)-pyridazinone. PrepChem.com.

- Functionalization of 4,5-Dichloropyridazin-3(2H)-one.

- 4,5-DICHLORO-2-CHLOROMETHYL-2H-PYRIDAZIN-3-ONE AldrichCPR. Sigma-Aldrich.

- Mono- and Difluoromethyl

- CAS 51355-97-6 4,5-Dichloro-2-(hydroxymethyl)-2,3-dihydropyridazin-3-one. Alfa Chemistry.

- This compound. ChemicalBook.

- Process for preparing chloromethylated aromatic materials.

- Chloromethylation of Arom

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents [patents.google.com]

- 7. organicreactions.org [organicreactions.org]

A Comprehensive Technical Guide to the Biological Activities of Pyridazinone Derivatives

Executive Summary: The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This has driven extensive research, positioning pyridazinone derivatives as promising candidates for treating a wide array of human diseases, including cardiovascular disorders, cancer, inflammation, and microbial infections.[1][2][3][4] This technical guide provides an in-depth exploration of the key biological activities of pyridazinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The Pyridazinone Scaffold: A Cornerstone of Modern Drug Discovery

Chemical Structure and Versatility

The core of this chemical class is the 3(2H)-pyridazinone structure, a non-aromatic heterocyclic ring featuring a cyclic hydrazine.[5] This scaffold possesses key pharmacophoric features: a carbonyl group that can act as a hydrogen bond acceptor, an endocyclic double bond, and two nitrogen atoms, one of which (at the 2-position) is readily substituted. This structural arrangement provides an ideal framework for generating extensive chemical libraries with diverse three-dimensional conformations, enabling fine-tuning of activity against specific biological targets.[1] The ability of the pyridazinone ring's nitrogen atoms to engage in hydrogen bonding and chelation contributes significantly to its promiscuous yet potent bioactivity.[6]

Significance as a "Privileged Scaffold"

The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological receptors. The pyridazinone nucleus is a quintessential example, with derivatives demonstrating a remarkable range of activities including cardiotonic, antihypertensive, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5][7][8] Several pyridazinone-based drugs, such as Levosimendan (cardiotonic) and Pimobendan (inodilator), are in clinical use, validating the therapeutic potential of this core structure.[1][8] This versatility makes it an attractive starting point for drug discovery campaigns, promising a higher probability of identifying bioactive "hits."

Cardiovascular Activities: Modulating Cardiac and Vascular Function

Pyridazinone derivatives first gained prominence for their significant effects on the cardiovascular system, primarily as vasodilators and positive inotropic agents.[4][9]

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

A primary mechanism for the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[4]

-

Causality: PDE enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] In cardiac muscle, the PDE3 isoform is prevalent. By inhibiting PDE3, pyridazinone derivatives prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[4] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[4] This dual action is often termed "inodilation."

-

Key Insight: The 4,5-dihydropyridazinone structure has been shown to be particularly effective for potent and selective PDE3 inhibition.[4] Compounds like Imazodan and Bemoradan are classic examples that operate through this pathway.[4]

Caption: VEGFR-2 Signaling Inhibition by Pyridazinone Derivatives.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain pyridazinone derivatives exert their cytotoxic effects by directly triggering programmed cell death (apoptosis) and halting cell division. [6][10]

-

Causality: Some compounds have been shown to upregulate the expression of pro-apoptotic genes like the tumor suppressor p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. [6][10]This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.

-

Cell Cycle: Flow cytometry analysis has revealed that potent derivatives can cause cell cycle arrest, often in the G0-G1 phase. [6][10]This prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.

Data Summary: Representative Anticancer Pyridazinones

| Compound Class | Target(s) | Biological Effect | Example GI50 Values |

| Diarylurea Derivatives | VEGFR-2 | Anti-angiogenic, Antiproliferative | 1.66–100 μM against various NCI-60 cell lines. [10] |

| Pyrazolo[3,4-d]pyridazinones | FGFR | Antiproliferative | Potent tumor growth inhibition (91.6%) in xenograft models. [4] |

| Pyridazinone-based Congeners | VEGFR-2, Bacteria | Dual Anticancer & Antimicrobial | VEGFR-2 IC50 = 60.70–1800 nM. [6] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)

This protocol validates the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

-

Plate Preparation:

-

Use a 96-well plate pre-coated with a poly(Glu, Tyr) substrate. Rationale: This polypeptide mimics the natural substrates of tyrosine kinases.

-

-

Reaction Setup:

-

To each well, add a solution containing recombinant human VEGFR-2 enzyme, ATP, and the test pyridazinone derivative at various concentrations (or vehicle control).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. Rationale: During this time, active VEGFR-2 will phosphorylate the tyrosine residues on the coated substrate.

-

-

Detection:

-

Wash the plate to remove the enzyme, ATP, and inhibitor.

-

Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine), often conjugated to horseradish peroxidase (HRP).

-

Incubate to allow antibody binding.

-

-

Signal Generation and Measurement:

-

Wash the plate to remove unbound primary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Rationale: The intensity of the color is directly proportional to the amount of phosphorylation, and thus to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the inhibition curve and determine the IC50 value.

-

Anti-inflammatory Activities: Quelling the Inflammatory Cascade

The pyridazinone scaffold is a well-established platform for developing anti-inflammatory agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and beyond. [11]

Mechanism of Action: Selective Cyclooxygenase-2 (COX-2) Inhibition

A key anti-inflammatory strategy is the selective inhibition of COX-2. [11][12]

-

Causality: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling. [12]By selectively inhibiting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [12]These compounds have been shown to reduce the production of inflammatory mediators like TNF-α and IL-6 in cellular models. [12]

Caption: Selective COX-2 Inhibition in the Arachidonic Acid Cascade.

Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

Similar to its role in cardiovascular disease, PDE inhibition is also a viable anti-inflammatory mechanism, in this case targeting the PDE4 isoform. [11][13]

-

Causality: PDE4 is the predominant PDE isoform in inflammatory and immune cells. Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production of a wide range of pro-inflammatory cytokines and chemokines. [13]This makes PDE4 an attractive target for inflammatory diseases like asthma and COPD. Pyridazinone derivatives bearing an indole moiety have shown promising and selective PDE4B inhibitory activity. [13]

Data Summary: Anti-inflammatory Pyridazinone Derivatives

| Compound ID | Target | IC50 (COX-2) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Ref |

| Compound 5a | COX-2 | 0.77 μM | 16.70 | [12] |

| Compound 5f | COX-2 | 1.89 μM | 13.38 | [12] |

| Celecoxib (Ref.) | COX-2 | 0.35 μM | 37.03 | [12] |

| Indomethacin (Ref.) | COX-1/COX-2 | 0.42 μM | 0.50 | [12] |

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic, robust, and self-validating animal model for screening acute anti-inflammatory activity.

-

Animal Acclimatization and Grouping:

-

Use Wistar rats or Swiss albino mice, acclimatized for at least one week.

-

Fast the animals overnight with free access to water.

-

Divide animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.

-

-

Compound Administration:

-

Administer the test pyridazinone derivative or control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-time reading.

-

Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the plantar surface of the right hind paw. Rationale: Carrageenan is a non-antigenic irritant that induces a biphasic, reproducible inflammatory response.

-

-

Measurement of Edema:

-

Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group. Rationale: A significant reduction in paw volume compared to the control group indicates potent anti-inflammatory activity.

-

Other Notable Biological Activities

The versatility of the pyridazinone scaffold extends to several other therapeutic areas.

-

Antimicrobial Activity: Certain pyridazinone derivatives have been developed with potent antibacterial activity against pathogens like Staphylococcus aureus (including MRSA) and antifungal activity against Candida albicans. [6][7]Some research focuses on creating dual-function agents that possess both anticancer and antimicrobial properties, which could be particularly beneficial for immunocompromised cancer patients. [6][10]* Central Nervous System (CNS) Activity: A novel class of pyridazinone derivatives has been developed as selective inhibitors of monoamine oxidase B (MAO-B). [5]MAO-B inhibitors are used in the treatment of Parkinson's disease as they prevent the breakdown of dopamine in the brain. Other CNS effects reported for pyridazinone derivatives include analgesic and anticonvulsant activities. [1][7]

Conclusion and Future Perspectives

The pyridazinone scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable capacity to yield potent and selective modulators of diverse biological targets. Its proven success in cardiovascular, anticancer, and anti-inflammatory drug discovery underscores its privileged nature.

The future of pyridazinone research is bright, with several exciting avenues for exploration:

-

Multi-Target Ligands: Designing single molecules that can hit multiple relevant targets (e.g., dual VEGFR-2/PDE inhibitors or anticancer/antimicrobial agents) represents a sophisticated approach to treating complex diseases.

-

Targeting Novel Pathways: Expanding the application of the pyridazinone scaffold to new and challenging biological targets in areas like neurodegeneration, metabolic disorders, and virology.

-

Pharmacokinetic Optimization: Employing advanced computational tools and synthetic strategies to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds, ensuring they possess the drug-like characteristics necessary for clinical success. [5] As synthetic methodologies become more advanced and our understanding of disease biology deepens, the "wonder nucleus" of pyridazinone is set to remain a critical and highly productive platform for the development of the next generation of therapeutics.

References

-

Al-Tel, T. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Abida, & Siddiqui, Z. N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

-

Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]

-

Lévai, G., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available at: [Link]

-

Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Available at: [Link]

-

Asif, M. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. Available at: [Link]

-

El-Sayed, N. F., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]

-

Wang, X. F., et al. (2007). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung. Available at: [Link]

-

Gökçe, M., et al. (2009). Synthesis of New 4,5-Dihydro-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archiv der Pharmazie. Available at: [Link]

-

Al-Issa, S. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Journal of Molecular Structure. Available at: [Link]

-

Crocetti, L., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals. Available at: [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one: Synthesis, Bioactivity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse pharmacological and biological activities.[1][2][3] This technical guide focuses on the structural analogs of a key intermediate, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. We will delve into the synthetic pathways for modifying this core structure at three key positions: the N2-substituent, and the C4 and C5 positions of the pyridazinone ring. A critical analysis of the structure-activity relationships (SAR) will be presented, with a particular emphasis on their fungicidal and herbicidal properties. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the chemical space surrounding this versatile scaffold, enabling the rational design of novel, potent, and selective bioactive molecules.

Introduction: The Prominence of the Pyridazinone Core

Pyridazinones, six-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered significant attention in drug discovery and agrochemical research.[4][5] Their inherent chemical properties and the ability to functionalize the ring at various positions make them a "wonder nucleus" for generating libraries of compounds with a wide spectrum of biological activities.[3] These activities include anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties in the pharmaceutical realm.[6] In agriculture, pyridazinone derivatives have been successfully developed as herbicides and fungicides.[4][7]

The core molecule of interest, this compound, serves as a highly versatile starting material. The presence of three chlorine atoms provides multiple reactive sites for nucleophilic substitution, allowing for the systematic introduction of diverse functional groups and the exploration of the resulting structure-activity relationships. This guide will provide a detailed exploration of the synthetic strategies to create analogs of this molecule and the biological consequences of these structural modifications.

Synthesis of the Core Scaffold and its Precursors

The foundational step in the synthesis of this compound and its analogs is the construction of the 4,5-dichloropyridazin-3(2H)-one ring. A common and efficient method involves the cyclization of mucochloric acid with a hydrazine derivative.

Synthesis of 4,5-dichloropyridazin-3(2H)-one

A robust and scalable synthesis of the parent 4,5-dichloropyridazin-3(2H)-one is crucial for the subsequent elaboration into various analogs.

Experimental Protocol: Synthesis of 4,5-dichloropyridazin-3(2H)-one

-